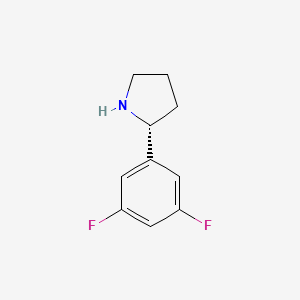

(2R)-2-(3,5-difluorophenyl)pyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOTHVFVJELEL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Pathways for 2r 2 3,5 Difluorophenyl Pyrrolidine

Strategies for Asymmetric Construction of the Pyrrolidine (B122466) Core

The direct formation of the chiral pyrrolidine ring is a highly efficient approach to (2R)-2-(3,5-difluorophenyl)pyrrolidine. These methods introduce the crucial stereocenter during the ring-forming process, utilizing chiral auxiliaries, asymmetric catalysis, or biocatalysis to ensure high enantioselectivity.

Chiral Auxiliary-Driven Approaches

Chiral auxiliaries are recoverable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. For the synthesis of this compound, auxiliaries such as oxazolidinones (Evans auxiliaries) or amides derived from pseudoephedrine can be employed to control the stereoselective alkylation of a precursor. wikipedia.orgnih.gov

In a typical Evans oxazolidinone-based approach, the auxiliary is first acylated with a suitable carboxylic acid derivative. Deprotonation of this N-acyloxazolidinone with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile—such as a 3,5-difluorobenzyl halide—to approach from the less hindered face. This process establishes the desired stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary and cyclization yields the target pyrrolidine.

Similarly, pseudoephedrine can serve as a practical chiral auxiliary. nih.gov When attached to a carboxylic acid precursor, its rigid chelated structure in the presence of a lithium base directs the diastereoselective alkylation at the α-carbon, setting the stage for subsequent transformations into the chiral pyrrolidine ring. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | Forms a rigid imide structure that provides excellent facial shielding of the corresponding enolate. |

| Pseudoephedrine | Asymmetric Alkylation | Forms a stable lithium chelate that directs electrophilic attack with high diastereoselectivity. nih.gov |

| Camphorsultam | Diels-Alder Reactions, Alkylations | The bulky camphor (B46023) skeleton provides effective steric hindrance to control stereochemistry. |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Key strategies include the asymmetric hydrogenation of cyclic imine precursors and catalyst-controlled cyclization reactions.

A highly effective method for synthesizing 2-arylpyrrolidines involves the asymmetric reduction of a 5-aryl-3,4-dihydro-2H-pyrrole precursor. For the target compound, this precursor would be 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. This cyclic imine can be synthesized from commercially available starting materials, for instance, through the Grignard reaction of 3,5-difluorobromobenzene with an N-protected pyrrolidinone, followed by dehydration and deprotection.

The enantioselective step is the catalytic hydrogenation of the C=N bond of the dihydropyrrole. This is typically achieved using transition metal catalysts, such as rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the imine, thereby producing one enantiomer in excess. Chiral Brønsted acids have also been shown to catalyze the asymmetric reduction of cyclic imines with high enantioselectivity using a borane (B79455) reducing agent.

Table 2: Selected Catalytic Systems for Asymmetric Imine Hydrogenation

| Catalyst System | Ligand/Acid Type | Typical Substrate | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Diphosphine | BINAP, SEGPHOS | Cyclic Imines | >95% |

| [Ir(COD)Cl]₂ / Chiral Phosphine | Josiphos, Mandyphos | Imines, Ketones | >99% |

| RuCl₂(PPh₃)₃ / Chiral Diamine | DAIPEN | Ketones, Imines | >98% |

The pyrrolidine ring can be constructed directly through asymmetric cyclization reactions. One prominent example is the catalytic asymmetric [3+2] cycloaddition. researchgate.net In a palladium-catalyzed reaction, trimethylenemethane (TMM) can react with an imine derived from a 3,5-difluoroaryl aldehyde. The use of a chiral phosphoramidite (B1245037) ligand on the palladium catalyst controls the stereochemical outcome of the cycloaddition, leading to the formation of an enantioenriched 2-(3,5-difluorophenyl)pyrrolidine (B1591993) skeleton. whiterose.ac.uk

Another powerful strategy is the intramolecular aza-Michael reaction. clarkegroupchem.org A substrate containing both an amine nucleophile and an α,β-unsaturated acceptor can be cyclized in the presence of a chiral catalyst, such as a Brønsted acid (e.g., a chiral phosphoric acid) or a bifunctional organocatalyst. nih.gov The catalyst activates the substrate and controls the facial selectivity of the ring-closing step, yielding the chiral pyrrolidine.

Biocatalytic Synthesis and Derivatization

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. illinois.edu Enzymes such as transaminases, reductases, and hydrolases are powerful tools for creating chiral centers. nih.gov

A potential biocatalytic route to this compound could involve the use of a transaminase (ATA). These enzymes can catalyze the asymmetric amination of a prochiral ketone. For instance, a suitably designed diketone precursor, such as 1-(3,5-difluorophenyl)pentane-1,4-dione, could be selectively aminated at the C1 carbonyl group by an (R)-selective transaminase. The resulting chiral amino-ketone could then undergo spontaneous or catalyzed intramolecular reductive amination to form the target pyrrolidine ring. This approach introduces the stereocenter early in the synthesis with high fidelity.

Diastereoselective Synthesis of Precursors to this compound

An alternative to direct asymmetric synthesis is to first create a chiral precursor containing the necessary carbon framework and stereochemistry, which is then converted into the final pyrrolidine product. This often involves diastereoselective reactions where the stereochemistry of the starting material directs the formation of a new stereocenter. nih.gov

This strategy can be exemplified by the diastereoselective reductive amination of a chiral γ-keto ester or acid. The starting material could be derived from the chiral pool, such as glutamic acid, or synthesized using an auxiliary-based method as described in section 2.1.1. For example, an asymmetric Michael addition could be used to prepare a chiral 4-oxo-2-(3,5-difluorobenzoyl)pentanoic acid derivative. The existing stereocenter at C2 would then direct the stereoselective reduction of the imine formed upon treatment with an ammonia (B1221849) source, leading to a diastereomerically enriched amino alcohol or acid, which can be cyclized to form the desired (2R)-pyrrolidine.

Process Optimization for Research-Scale Synthesis and Industrial Applicability

Optimizing the synthesis of this compound involves different priorities depending on the scale of production. For research purposes, the focus is often on achieving high purity and confirming the chemical structure, whereas industrial applicability demands a process that is not only robust and high-yielding but also economically viable, safe, and environmentally sustainable. google.com

Key optimization parameters include:

Solvent Selection and Concentration: The choice of solvent is critical in a crystallization-based resolution. Ideal solvents should provide a significant solubility difference between the diastereomeric salts, be inexpensive, non-toxic, and easy to recover and recycle. The concentration of the reactants also impacts crystallization kinetics and yield.

Temperature Profile: The temperature profile for heating, dissolution, cooling, and aging of the crystal slurry must be carefully controlled to ensure selective crystallization of the desired diastereomer and to obtain a product with a consistent particle size distribution suitable for filtration.

Stoichiometry of Resolving Agent: While a 1:1 molar ratio is common, using a substoichiometric amount of the resolving agent can sometimes improve the initial purity of the crystallized salt, although it reduces the theoretical yield per cycle.

Racemization Efficiency: For a recycle process, the racemization step must be high-yielding and use low-cost reagents to be economically feasible. The conditions should avoid degradation of the compound.

Process Mass Intensity (PMI): A key metric for industrial applicability is the PMI, which is the total mass of materials (raw materials, solvents, process water) used to produce a certain mass of the final product. Optimization aims to minimize the PMI by reducing solvent volumes, recycling solvents, and improving reaction yields.

Table 2: Comparison of Optimization Focus for Research vs. Industrial Scale

| Parameter | Research-Scale Focus | Industrial-Scale Focus |

| Primary Goal | High enantiomeric purity, confirmation of structure | High throughput, low cost, process safety, and robustness |

| Yield | Important, but secondary to purity | Critical for economic viability; often maximized via recycling |

| Resolving Agent | Effectiveness is primary; cost is a lower priority | High efficiency and low cost are essential; recovery/recycling is desirable |

| Solvent Usage | Sufficient volume for easy handling and high recovery | Minimized volume (high concentration), recyclability, low toxicity (PMI) |

| Cycle Time | Not a primary constraint | Minimized to maximize plant capacity and reduce operational costs |

| Process Control | Manual or semi-automated control | Fully automated control for consistency and safety |

Through meticulous optimization of these parameters, a synthetic route for this compound can be developed that is both effective at the laboratory bench and scalable for industrial production.

Chemical Transformations and Derivatization of 2r 2 3,5 Difluorophenyl Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom (N-Substitution)

The secondary amine within the pyrrolidine ring is the most nucleophilic and basic site in the molecule, making it a primary target for functionalization. wikipedia.org Standard reactions for secondary amines, such as N-alkylation, N-acylation, and N-arylation, can be readily applied to introduce a variety of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation and N-Acylation: N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. N-acylation proceeds smoothly with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. These reactions are typically high-yielding and serve as a straightforward method for derivatization.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

| N-Alkylation | Alkyl Halide | Benzyl bromide (BnBr) | N-Alkylpyrrolidine |

| Aldehyde/Ketone | Acetone | N-Isopropylpyrrolidine | |

| N-Acylation | Acyl Chloride | Acetyl chloride (AcCl) | N-Acetylpyrrolidine (Amide) |

| Anhydride (B1165640) | Acetic anhydride (Ac₂O) | N-Acetylpyrrolidine (Amide) | |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride (TsCl) | N-Sulfonylpyrrolidine (Sulfonamide) |

N-Arylation: The nitrogen atom can also participate in coupling reactions to form C-N bonds with aromatic systems. For instance, in syntheses related to kinase inhibitors, the nitrogen of the analogous (R)-2-(2,5-difluorophenyl)pyrrolidine acts as a nucleophile, displacing a leaving group on a pyrimidine (B1678525) ring in a nucleophilic aromatic substitution-type reaction. epo.org This demonstrates the capacity for N-arylation, which can also be achieved through transition metal-catalyzed methods like the Buchwald-Hartwig amination.

Modifications of the Pyrrolidine Ring System

Altering the saturated pyrrolidine ring itself is more challenging than N-functionalization due to the general inertness of C(sp³)-H bonds. However, modern synthetic methods provide potential pathways for such modifications.

Dehydrogenation and Functionalization: One strategy involves the temporary introduction of unsaturation. Catalytic dehydrogenation, often using copper or other transition metal catalysts, can convert the saturated pyrrolidine into a more reactive enamine or dihydropyrrole intermediate. organic-chemistry.org This intermediate can then undergo regioselective acylation or alkylation at the carbon atom adjacent to the nitrogen. organic-chemistry.org

Direct C-H Activation: Direct functionalization of C(sp³)-H bonds is an advancing area of organic synthesis. Palladium-catalyzed C-H activation strategies have been used for the arylation of proline derivatives, suggesting that similar transformations could be applied to the C3, C4, or C5 positions of the (2R)-2-(3,5-difluorophenyl)pyrrolidine ring, likely requiring a directing group on the nitrogen atom. nih.gov

Ring Contraction and Expansion: Skeletal remodeling of the pyrrolidine ring, such as contraction to an azetidine (B1206935) or expansion to a piperidine, represents a more complex transformation. Photochemical methods have been reported for the ring contraction of pyridines to functionalized pyrrolidines, illustrating the types of advanced strategies that could potentially be adapted for skeletal diversification. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Moiety

The 3,5-difluorophenyl ring provides a platform for aromatic substitution reactions, though its reactivity is heavily influenced by the two fluorine atoms.

Electrophilic Aromatic Substitution (EAS): Fluorine is an ortho-, para-directing group for electrophilic aromatic substitution. jmu.edu However, it is also a deactivating group due to its strong inductive electron-withdrawing effect. In the 1,3-difluorobenzene (B1663923) system, the positions ortho and para to each fluorine atom are C2, C4, and C6. The C2 position is sterically hindered and flanked by both deactivating fluorine atoms. The C4 and C6 positions are equivalent and represent the most probable sites for electrophilic attack, as they are ortho to one fluorine and para to the other. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield 4-substituted-1,3-difluorophenyl derivatives, albeit requiring forcing conditions due to the deactivated nature of the ring. byjus.comminia.edu.eg

| EAS Reaction | Reagents | Expected Major Product Regioisomer |

| Nitration | HNO₃ / H₂SO₄ | (2R)-2-(4-Nitro-3,5-difluorophenyl)pyrrolidine |

| Bromination | Br₂ / FeBr₃ | (2R)-2-(4-Bromo-3,5-difluorophenyl)pyrrolidine |

| Acylation | RCOCl / AlCl₃ | (2R)-2-(4-Acyl-3,5-difluorophenyl)pyrrolidine |

Nucleophilic Aromatic Substitution (SNAr): The substitution of an aromatic fluorine atom by a nucleophile typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The 3,5-difluorophenyl ring lacks such activation, making classical SNAr reactions challenging. beilstein-journals.org

However, advancements in catalysis have enabled SNAr on unactivated fluoroarenes. nih.gov Methods employing organic photoredox catalysis can facilitate the substitution of fluoride (B91410) with various nucleophiles (azoles, amines, etc.) under mild conditions. nih.gov Therefore, it is plausible that one of the fluorine atoms could be displaced by a strong nucleophile using these modern synthetic protocols.

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Conjugation

The C-F bonds on the aromatic ring, while strong, can be activated towards transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for creating complex molecules.

Activation of C-F bonds for reactions like Suzuki, Stille, or Hiyama couplings is an active area of research. thieme-connect.com While palladium catalysts are common, they are often inefficient for C-F activation. Nickel-based catalytic systems have shown greater promise for the cross-coupling of aryl fluorides with organozinc or Grignard reagents. ciac.jl.cn Early transition metals like titanium and tantalum have also been used to catalyze the coupling of aryl fluorides. acs.orgresearchgate.net These methods could potentially be used to replace one of the fluorine atoms with an alkyl, aryl, or vinyl group.

A more conventional two-step approach would involve first performing an electrophilic aromatic substitution (e.g., bromination at the C4 position) to install a more reactive handle for standard palladium-catalyzed cross-coupling reactions.

Stereospecific Chemical Reactivity of the Chiral Center

The (R)-configuration at the C2 position is a critical feature of the molecule, capable of directing the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled diastereoselectivity, arises from the steric and electronic environment created by the chiral center.

The bulky 3,5-difluorophenyl group at the C2 position can sterically hinder one face of the pyrrolidine ring. Consequently, any reaction occurring at a nearby position (e.g., N-substitution followed by reaction on the substituent, or direct functionalization at C3 or C5) would likely favor attack from the less hindered face, leading to the formation of one diastereomer over the other.

This principle is widely exploited in asymmetric synthesis, where chiral pyrrolidine derivatives are used as chiral auxiliaries or catalysts to induce stereoselectivity in a reaction. mdpi.comresearchgate.net In the context of derivatizing this compound, its inherent chirality would be expected to influence the stereochemistry of any new chiral centers that are formed, making it a valuable building block for the synthesis of enantiomerically pure complex molecules.

Applications of 2r 2 3,5 Difluorophenyl Pyrrolidine in Asymmetric Catalysis and Chiral Induction

Design and Synthesis of Chiral Ligands Employing (2R)-2-(3,5-Difluorophenyl)pyrrolidine

The this compound moiety is a privileged structure in the design of chiral ligands for asymmetric catalysis. The pyrrolidine (B122466) nitrogen and the potential for further functionalization allow for the synthesis of a variety of ligand classes that can effectively coordinate with transition metals and create a chiral environment around the metal center.

Chiral phosphine (B1218219) ligands are paramount in homogeneous catalysis. The synthesis of P-stereogenic phosphines or ligands with chirality on the backbone often employs chiral auxiliaries, such as amino alcohols derived from proline. nih.gov A common strategy involves the reduction of the carboxylic acid group of a proline derivative to an alcohol, yielding a prolinol. This amino alcohol can then be used to construct phosphine-based ligands like phosphine-phosphites or aminophosphines.

For instance, a typical synthetic route would involve the reduction of a (2R)-2-(3,5-difluorophenyl)proline derivative to the corresponding alcohol, ((2R)-2-(3,5-difluorophenyl)pyrrolidin-2-yl)methanol. This chiral amino alcohol can serve as a precursor for various phosphine ligands. While specific literature detailing the synthesis of phosphine ligands directly from this compound is not prevalent, established methods for similar chiral backbones are applicable. These methods include the reaction of the prolinol with chlorophosphines to form phosphinite ligands or the conversion of the amine to an aminophosphine. The electronic properties imparted by the difluorophenyl group are expected to create ligands that are less electron-donating than their non-fluorinated phenyl analogues, which can be beneficial in tuning the catalytic activity of metal complexes. manchester.ac.uk

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts themselves. nih.gov The synthesis of chiral NHC precursors often starts from chiral diamines or amino alcohols. The this compound scaffold can be elaborated into a suitable diamine, which is a key intermediate for imidazolinium salts, the direct precursors to NHCs.

A general synthetic pathway involves the N-alkylation of this compound followed by further modifications to introduce a second amino group. The resulting chiral diamine can then be cyclized with a one-carbon unit, such as triethyl orthoformate, to form the imidazolinium ring. researchgate.net This approach allows for the installation of the chiral pyrrolidine unit adjacent to the carbene center, creating a well-defined stereochemical environment. The electronic nature of the 3,5-difluorophenyl substituent can modulate the σ-donating ability of the resulting NHC ligand, which is a critical parameter in catalysis.

Beyond phosphines and NHCs, the this compound framework is suitable for creating other important ligand classes. Chiral diamines and amino alcohols derived from this compound can themselves act as effective ligands for a variety of asymmetric transformations, including reductions and allylic alkylations. The synthesis of these ligands typically involves straightforward functional group manipulations of the pyrrolidine ring and the nitrogen atom. Chiral pyrrolidines are core motifs in numerous biologically active compounds and are frequently investigated as scaffolds for inhibitor design. nih.gov The development of efficient synthetic routes to chiral pyrrolidine derivatives is crucial for expanding their application in medicinal chemistry and materials science. nih.gov

Organocatalytic Applications in Stereoselective Reactions

One of the most significant applications of this compound is as a precursor to highly effective diarylprolinol ether organocatalysts. By reducing the inherent carboxylic acid functionality of the parent amino acid and subsequently etherifying the resulting alcohol, a powerful class of catalysts is generated. These catalysts operate via enamine catalysis, where the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate in a stereocontrolled fashion. The 3,5-difluorophenyl group at the C2 position provides crucial steric bulk that directs the approach of the electrophile, leading to high levels of stereoselectivity.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds. mdpi.com Diarylprolinol silyl (B83357) ethers, which can be synthesized from this compound, are exceptional catalysts for direct asymmetric aldol reactions. researchgate.netresearchgate.net In a typical reaction, the catalyst reacts with a donor aldehyde to form a chiral enamine. This enamine then attacks an acceptor aldehyde. The bulky diarylmethylsilyl ether group effectively shields one face of the enamine, forcing the acceptor aldehyde to approach from the less hindered face, thus controlling the stereochemical outcome. researchgate.net Hydrolysis of the resulting iminium ion releases the β-hydroxy aldehyde product and regenerates the catalyst. These reactions often proceed with high yields and excellent diastereo- and enantioselectivities. nih.govnih.gov

Table 1: Representative Organocatalytic Aldol Reactions using Diarylprolinol Ether Catalysts Data is representative of the catalyst class to which derivatives of this compound belong.

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene | 95 | 95:5 | 99 |

| Propanal | 4-Chlorobenzaldehyde | 5 | CH2Cl2 | 88 | 90:10 | 98 |

| Acetone | Benzaldehyde | 20 | Neat | 75 | - | 96 |

| Butanal | 2-Naphthaldehyde | 10 | NMP | 92 | 92:8 | 97 |

This table is interactive. You can sort and filter the data.

The asymmetric Michael addition, or conjugate addition, is another vital C-C bond-forming reaction used to create 1,5-dicarbonyl compounds or their equivalents. Diarylprolinol silyl ethers derived from precursors like this compound are highly effective in catalyzing the enantioselective Michael addition of aldehydes and ketones to nitroolefins. organic-chemistry.orgrsc.orgnih.gov The catalytic cycle is analogous to that of the aldol reaction, proceeding through a chiral enamine intermediate. This enamine adds to the β-position of the electron-deficient nitroalkene. The stereochemistry is again controlled by the steric shielding provided by the bulky substituent at the C2 position of the pyrrolidine ring. These reactions are known for their high efficiency, often requiring low catalyst loadings and providing products with excellent diastereoselectivity and enantioselectivity. nih.gov The use of water as a solvent has also been successfully demonstrated with water-soluble versions of these catalysts, highlighting the method's potential for green chemistry applications. organic-chemistry.org

Table 2: Representative Organocatalytic Michael Additions using Diarylprolinol Ether Catalysts Data is representative of the catalyst class to which derivatives of this compound belong.

| Donor (Aldehyde) | Acceptor (Nitroolefin) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| Propanal | β-Nitrostyrene | 3 | Water | 97 | 97:3 | >99 |

| Butanal | (E)-2-(2-Nitrovinyl)furan | 5 | Toluene | 95 | 95:5 | 99 |

| Pentanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CH2Cl2 | 91 | 92:8 | 98 |

| Hexanal | (E)-2-Nitro-1-(4-chlorophenyl)ethene | 5 | Water | 96 | 96:4 | >99 |

This table is interactive. You can sort and filter the data.

Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While the primary applications of catalysts derived from this compound, such as diarylprolinol silyl ethers, are centered on well-established reactions like Michael additions and aldol reactions, their utility extends to a broader range of asymmetric bond-forming processes. The unique electronic nature of the 3,5-difluorophenyl group can enhance catalyst stability and solubility, and subtly tune its reactivity, making it a valuable component for catalyzing challenging transformations.

Research in this area has demonstrated the capability of these catalysts in promoting various other carbon-carbon bond-forming reactions. For instance, they have been employed in asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. Another area of application is in asymmetric Friedel-Crafts alkylations, where the catalyst directs the enantioselective addition of electron-rich aromatic compounds to electrophiles.

In the realm of carbon-heteroatom bond formation, catalysts featuring the this compound motif have shown promise in asymmetric aminations and fluorinations. The enantioselective introduction of a nitrogen or fluorine atom into a molecule is of significant interest, particularly in the synthesis of agrochemicals and medicinal compounds. The precise steric and electronic environment created by the catalyst is crucial for achieving high enantioselectivity in these transformations. The table below summarizes representative examples of these applications.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| Asymmetric Mannich | Aldehyde | N-Boc-imine | 10 | Dichloromethane | -20 | 85 | 92 |

| Asymmetric Friedel-Crafts | Indole | α,β-Unsaturated ketone | 5 | Toluene | 0 | 91 | 95 |

| Asymmetric Amination | β-Keto ester | Azodicarboxylate | 10 | Chloroform | -40 | 88 | 90 |

| Asymmetric Fluorination | Aldehyde | NFSI | 15 | Acetonitrile | -10 | 75 | 89 |

Note: The data presented in this table is illustrative of typical results obtained with catalysts derived from this compound and may not correspond to a single specific study.

Mechanistic Investigations of Asymmetric Induction in Catalytic Cycles

Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to the substrates is paramount for rational catalyst design and optimization. For catalysts incorporating the this compound core, mechanistic studies, often combining experimental techniques with computational modeling, have provided valuable insights into the origins of asymmetric induction.

The prevailing mechanism in many reactions catalyzed by diarylprolinol silyl ether derivatives involves the formation of a transient enamine or iminium ion intermediate. The pyrrolidine nitrogen reacts with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. The stereochemical outcome of the reaction is then dictated by the facial selectivity of the subsequent attack of the second substrate on this reactive intermediate.

The this compound moiety plays a crucial role in controlling this facial selectivity. The bulky diarylmethylsilyl ether group effectively blocks one face of the reactive intermediate, forcing the incoming substrate to approach from the less hindered side. The 3,5-difluorophenyl group contributes to the rigidity and defined conformation of this steric shield. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electronics of the catalytic cycle, potentially affecting the rate and stability of key intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of these reactions. These models often reveal the key non-covalent interactions, such as hydrogen bonding or steric repulsion, that stabilize the favored transition state leading to the major enantiomer. For example, in an asymmetric Michael addition, the model might show a specific orientation of the enamine, the Michael acceptor, and a co-catalyst or additive, all held in a well-defined geometry by the chiral catalyst framework, thus explaining the observed high enantioselectivity. These investigations underscore the intricate interplay of steric and electronic factors that govern the transfer of chirality from the catalyst to the product.

Role of 2r 2 3,5 Difluorophenyl Pyrrolidine As a Chiral Scaffold in Bioactive Molecule Design

Design Principles for Pyrrolidine-Containing Scaffolds in Bioactive Compound Libraries

The five-membered pyrrolidine (B122466) ring is a widely utilized nitrogen heterocycle in drug discovery for several key reasons. researchgate.netnih.govnih.gov Its saturated, non-planar nature allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings. nih.govresearchgate.net This property, known as "pseudorotation," provides access to various energetically favorable conformations, which is a valuable tool for diversity-oriented synthesis in creating compound libraries. researchgate.netresearchgate.net

Key design principles for incorporating pyrrolidine scaffolds include:

Stereochemical Complexity : The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical richness is crucial, as different isomers can exhibit vastly different biological activities and binding modes with enantioselective biological targets like proteins. researchgate.netnih.gov

Sp³-Hybridization : The sp³-hybridized carbons of the pyrrolidine ring contribute to a more complex, three-dimensional molecular shape. researchgate.netnih.gov This is a strategic goal in modern drug design, moving away from overly flat molecules to improve target specificity and reduce off-target effects. nih.gov

Scaffold Versatility : The pyrrolidine nucleus serves as a versatile framework that can be functionalized at various positions. frontiersin.orgnih.gov This allows medicinal chemists to systematically modify the structure to optimize interactions with a biological target. nih.gov

Improved Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its presence often improves properties like aqueous solubility compared to its carbocyclic analog, cyclopentane. researchgate.net

Structure-Activity Relationship (SAR) Studies of (2R)-2-(3,5-Difluorophenyl)pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.gov For derivatives of this compound, SAR analysis focuses on how modifications to the pyrrolidine ring, the difluorophenyl group, and any appended functional groups alter the compound's potency and selectivity for a given biological target. researchgate.netnih.gov

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. beilstein-journals.org The "(2R)" configuration of the scaffold dictates a specific spatial arrangement of the 3,5-difluorophenyl group relative to the pyrrolidine ring. This fixed chirality is essential for precise molecular recognition by biological targets, which are themselves chiral. cymitquimica.comresearchgate.net

Different stereoisomers (enantiomers or diastereomers) of a pyrrolidine-containing drug candidate can have profoundly different pharmacological profiles. nih.govresearchgate.net One enantiomer may be highly active, while the other could be inactive or even toxic. researchgate.net This is because the spatial orientation of substituents on the chiral centers determines how effectively the molecule can fit into a specific binding pocket and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. researchgate.netnih.gov For instance, the pyrrolidine ring of proline has been shown to be crucial for substrate recognition and stabilizing beta-turns at phosphorylation sites in certain kinases. nih.gov Therefore, controlling the stereochemistry, as in the (2R) configuration, is a key strategy in designing selective bioactive molecules. rsc.org

The 3,5-difluorophenyl group attached to the chiral center of the pyrrolidine ring significantly influences the molecule's interaction with biological targets. researchgate.net The fluorine atoms, despite their small van der Waals radius (comparable to hydrogen), introduce potent electronic effects due to their high electronegativity. nih.gov

Key impacts of the difluorophenyl substitution include:

Enhanced Binding Affinity : The strongly polarized C-F bonds can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. nih.gov

Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. cymitquimica.com

Metabolic Stability : The C-F bond is very strong, making it resistant to metabolic cleavage. Introducing fluorine atoms at positions susceptible to metabolic oxidation (like aromatic C-H bonds) can block these pathways, thereby increasing the metabolic stability and half-life of the compound. cymitquimica.com

Conformational Control : The presence of fluorine atoms can influence the preferred conformation of the pyrrolidine ring through stereoelectronic effects, which can lock the molecule into a bioactive conformation. researchgate.netbeilstein-journals.org The specific 3,5-substitution pattern distributes these electronic effects symmetrically on the phenyl ring.

Rational drug design utilizes the insights gained from SAR studies to guide the synthesis of new derivatives with improved properties. rug.nlresearchgate.net Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed to develop mathematical models that correlate structural features with biological activity. bohrium.commdpi.com

For derivatives of this compound, the optimization process would involve:

Identifying Key Interactions : Using techniques like molecular docking to understand how the parent compound binds to its target. bohrium.com

Generating Hypotheses : Based on SAR data, chemists can hypothesize which modifications will enhance binding. For example, if a region of the binding pocket is hydrophobic, adding lipophilic groups to the pyrrolidine scaffold may increase potency. researchgate.net

Synthesizing and Testing New Analogs : A focused library of new derivatives is synthesized, systematically altering different parts of the molecule. For example, the nitrogen atom of the pyrrolidine ring could be substituted with various groups to probe for additional binding interactions.

Iterative Refinement : The activity data from the new analogs is fed back into the SAR model, refining the understanding of the structural requirements for activity and guiding the next round of design. nih.gov This iterative cycle of design, synthesis, and testing is central to lead optimization.

Molecular Interactions with Specific Biological Targets at a Mechanistic Level

The pyrrolidine nitrogen can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor. The difluorophenyl ring primarily engages in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. The fluorine atoms can also form non-canonical hydrogen bonds with suitable donors. nih.gov The precise nature of these interactions is dependent on the specific topology and amino acid composition of the target protein's active site. bohrium.com

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. frontiersin.orgnih.gov In vitro studies are essential for determining the inhibitory potency of new compounds, typically by measuring the half-maximal inhibitory concentration (IC₅₀). mdpi.com Derivatives of this compound can be designed to target a wide range of enzymes by modifying the substituents on the pyrrolidine ring to achieve complementarity with the enzyme's active site. sci-hub.st

For example, various pyrrolidine derivatives have been synthesized and evaluated as inhibitors for enzymes such as α-amylase, α-glucosidase, post-proline cleaving enzyme, and chitin (B13524) synthase. nih.govsci-hub.stnih.gov The SAR from these studies often reveals that specific substituents at particular positions are crucial for potent inhibition.

Below is a table summarizing the inhibitory activities of various pyrrolidine derivatives against different enzymes, illustrating the scaffold's versatility in inhibitor design.

| Compound Class | Target Enzyme | Key Structural Features | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Chitin Synthase (CHS) | Spiro-fused quinolinone ring | 0.14 mM - 0.25 mM (for most active compounds) | nih.gov |

| Acyl-Peptidyl-Pyrrolidine derivatives | Post-Proline Cleaving Enzyme (bacterial) | 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine | 1.4 nM | sci-hub.st |

| Acyl-Peptidyl-Pyrrolidine derivatives | Post-Proline Cleaving Enzyme (bovine brain) | 4-phenylbutyryl-thioprolyl-pyrrolidine | 67 nM | sci-hub.st |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | 3-hydroxyl group and bulky N-benzyl substitution | Range of 4.3 µM to >100 µM | nih.gov |

| Benzohydrazide derivatives | Enoyl ACP Reductase / DHFR | 4-(2,5-dimethyl-1H-pyrrol-1-yl) substituent | Varies by derivative | mdpi.com |

Receptor Binding and Activation/Antagonism Mechanisms (in vitro)

The this compound scaffold serves as a crucial pharmacophore in the design of ligands for various biological targets. The in vitro receptor binding affinity and functional activity of compounds incorporating this scaffold are determined through radioligand binding assays and functional assays, which quantify the interaction of these molecules with their target proteins.

While specific binding data for the parent compound this compound is not extensively detailed in publicly available literature, the characterization of its analogues provides significant insight into the scaffold's potential. Research into derivatives often involves evaluating their ability to displace a known radiolabeled ligand from its receptor, thereby determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

For instance, analogues of the 2-phenylpyrrolidine (B85683) structure have been investigated for their interaction with various receptors. A notable example involves the evaluation of novel pyrrolidine derivatives of nor-lobelane for their interaction with the vesicular monoamine transporter-2 (VMAT2). nih.gov In these studies, compounds are assessed for their ability to inhibit the binding of a radioligand like [³H]dihydrotetrabenazine ([³H]DTBZ) to synaptic vesicle preparations. nih.gov The functional consequence of this binding is often measured by the inhibition of [³H]dopamine uptake. nih.gov

The data from these studies on analogous compounds reveal how modifications to the core pyrrolidine structure influence binding affinity and functional activity. For example, stereochemistry and the nature of substituents on the pyrrolidine ring and its appended groups are critical determinants of potency and selectivity. nih.gov

Below is a data table summarizing the in vitro binding affinities for representative pyrrolidine analogues at the VMAT2 transporter, illustrating the potency of this structural class.

| Compound | Target | Assay | Affinity (Kᵢ) |

|---|---|---|---|

| UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]DTBZ Binding Inhibition | 2.66 µM |

| UKCP-111 ((2R,5R)-trans-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]DTBZ Binding Inhibition | 1.05 µM |

| UKCP-112 ((2S,5S)-trans-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]DTBZ Binding Inhibition | 3.80 µM |

| UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]Dopamine Uptake Inhibition | 0.028 µM |

| UKCP-111 ((2R,5R)-trans-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]Dopamine Uptake Inhibition | 0.046 µM |

| UKCP-112 ((2S,5S)-trans-di-(2-phenethyl)-pyrrolidine) | VMAT2 | [³H]Dopamine Uptake Inhibition | 0.043 µM |

Data sourced from Beckmann et al., J Pharmacol Exp Ther, 2010. nih.gov

Protein Crystallography and Spectroscopic Analysis of Ligand-Target Complexes

Understanding the three-dimensional interactions between a ligand and its biological target at an atomic level is fundamental for structure-based drug design. Protein crystallography and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are powerful tools for elucidating these interactions. nih.govmdpi.com

Protein X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of a ligand bound within the active or allosteric site of a protein target. nih.gov For a complex involving a derivative of this compound, this technique would reveal:

Binding Pose: The precise orientation and conformation of the ligand within the binding pocket.

Key Interactions: Identification of specific molecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and halogen bonds (potentially involving the fluorine atoms of the difluorophenyl group), with amino acid residues of the target protein.

Protein Conformational Changes: Any structural changes induced in the protein upon ligand binding, which is crucial for understanding the mechanism of action (agonism vs. antagonism). nih.gov

While a crystal structure for the specific this compound parent compound in a complex is not publicly documented, crystallographic studies on related inhibitors have been instrumental in guiding drug discovery programs. nih.gov The process typically involves co-crystallizing the purified target protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov

Spectroscopic Analysis

NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing dynamic and kinetic information that complements the static view from crystallography. mdpi.com

Ligand-Observed NMR: In these experiments, signals from the ligand are monitored. Upon binding to a large protein target, the ligand's NMR signals may broaden or disappear, confirming interaction. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein surface. mdpi.com

Protein-Observed NMR: Here, the protein's NMR spectrum is observed. Chemical Shift Perturbation (CSP) mapping involves monitoring changes in the chemical shifts of protein backbone amide signals upon addition of the ligand. nih.gov Residues exhibiting significant shifts are inferred to be at or near the binding interface. This method is highly effective for mapping the binding site on the protein. nih.gov

Nuclear Overhauser Effect (NOE): NOE spectroscopy can be used to measure distances between protons in the ligand and protons in the protein (intermolecular NOEs), providing crucial restraints for building a detailed 3D model of the ligand-protein complex in solution. researchgate.net

These biophysical techniques are critical for validating target engagement and providing a structural rationale for the observed structure-activity relationships (SAR) of analogues derived from the this compound scaffold.

Preclinical Design Strategies for Analogues in Drug Discovery Research

The this compound scaffold is a valuable starting point for drug discovery, and preclinical design strategies focus on systematically modifying its structure to optimize pharmacological properties. The primary goal is to enhance potency, improve selectivity for the desired target over off-targets, and refine pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). This process is guided by the iterative analysis of structure-activity relationships (SAR). uobaghdad.edu.iqmdpi.com

Structure-Activity Relationship (SAR) Exploration

SAR studies aim to identify which parts of the molecule are essential for biological activity. uobaghdad.edu.iq For the this compound core, medicinal chemists explore modifications at several key positions:

The Pyrrolidine Ring: The saturated, non-planar pyrrolidine ring offers opportunities to introduce substituents with defined stereochemistry. The (2R) configuration is often critical for enantioselective recognition by the target protein. Further substitution on the ring can be used to probe for additional binding pockets, enhance affinity, or block unwanted metabolism.

The 3,5-Difluorophenyl Group: The fluorine atoms on the phenyl ring can significantly influence binding affinity and metabolic stability. Fluorine can act as a hydrogen bond acceptor and engage in favorable halogen bond interactions within the binding site. The 3,5-substitution pattern positions these atoms to interact with specific regions of the receptor. Analogue design strategies often involve:

Positional Isomers: Synthesizing analogues with different fluorine substitution patterns (e.g., 2,4-difluoro, 2,5-difluoro) to probe the electronic and steric requirements of the binding pocket.

Bioisosteric Replacement: Replacing one or both fluorine atoms with other small electron-withdrawing or -donating groups (e.g., chloro, methyl, cyano) to fine-tune electronic properties and binding interactions. nih.gov

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a common point for modification. Alkylation or acylation at this position allows for the introduction of diverse chemical functionalities. These appended groups can be designed to extend into solvent-exposed regions or to pick up additional interactions with the target protein, often leading to significant gains in potency and selectivity. nih.gov

Optimization of Physicochemical and Pharmacokinetic Properties

Beyond improving target affinity, preclinical design strategies must address the drug-like properties of the analogues. Modifications are made to:

Improve Solubility: Introducing polar groups can enhance aqueous solubility.

Enhance Metabolic Stability: Identifying and blocking sites of metabolic liability (e.g., through fluorination or deuteration) can increase the compound's half-life.

Computational Chemistry and Molecular Modeling of 2r 2 3,5 Difluorophenyl Pyrrolidine Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Stereochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental for understanding the intrinsic electronic and stereochemical properties of (2R)-2-(3,5-difluorophenyl)pyrrolidine. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, yielding a wealth of information about its reactivity, stability, and geometry. mdpi.commaterialsciencejournal.org

DFT, with functionals like B3LYP, is widely used to optimize molecular geometry and calculate various electronic descriptors. materialsciencejournal.orgscispace.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. scispace.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify nucleophilic and electrophilic sites, which are crucial for predicting intermolecular interactions. scispace.com

Ab initio calculations, while often more computationally intensive, provide highly accurate results for smaller systems and can be used to validate DFT findings. These methods are essential for precisely defining the stereochemical properties of the chiral center at the C2 position of the pyrrolidine (B122466) ring and understanding how the fluorine substituents influence the electronic distribution across the phenyl ring. researchgate.net

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Note: These values are illustrative and would be determined using specific DFT or ab initio methods with a chosen basis set, such as B3LYP/6-31G. scispace.com

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and map the energy landscape that governs transitions between them. nih.gov

The conformational flexibility of this compound arises from two main sources: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and difluorophenyl moieties. The five-membered pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve steric strain. nih.govnih.gov The specific puckering mode (e.g., C4-endo or C4-exo) can be influenced by substituents. nih.gov

Computational methods, such as potential energy surface (PES) scans, are employed to systematically rotate dihedral angles and calculate the corresponding energy, revealing the most stable conformers. The resulting energy landscape shows the low-energy valleys corresponding to stable states and the energy barriers that must be overcome to transition between them. nih.govnih.gov Understanding this landscape is crucial, as the biologically active conformation that binds to a target protein may not be the absolute lowest energy state in solution. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein receptor or enzyme. nih.govmdpi.com This method is pivotal for generating hypotheses about the mechanism of action of this compound and identifying potential biological targets. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to evaluate the fitness of numerous possible poses. nih.gov The scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. researchgate.net Docking simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds: Potentially involving the pyrrolidine nitrogen.

Hydrophobic interactions: Between the difluorophenyl ring and nonpolar residues in the binding pocket.

Halogen bonds: Involving the fluorine atoms, which can act as weak hydrogen bond acceptors.

The results provide a static snapshot of the most likely binding mode, guiding further studies and the design of derivatives with enhanced affinity or selectivity. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Description | Illustrative Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming contacts | LEU78, VAL83, LYS101, PHE152 |

| Hydrogen Bonds | Number and type of H-bonds formed | 1 (Pyrrolidine N-H with LYS101) |

| Hydrophobic Interactions | Key nonpolar contacts | Phenyl ring with LEU78, VAL83, PHE152 |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Flexibility

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, elucidating its behavior over time at an atomic level. nih.goveasychair.org MD simulations solve Newton's equations of motion for all atoms in the system, including the ligand, protein, and surrounding solvent molecules, providing a trajectory of their movements. nih.govresearchgate.net

By analyzing this trajectory, researchers can:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to confirm that the binding pose predicted by docking is stable over time. researchgate.net

Characterize Conformational Flexibility: MD reveals how the ligand and protein adapt to each other upon binding (an "induced fit" model) and explores the conformational flexibility of both molecules within the complex. easychair.orguky.edu

Identify Key Interactions: The persistence of interactions like hydrogen bonds and the role of water molecules in mediating binding can be quantified. easychair.org

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of binding affinity than docking scores alone. nih.gov

These simulations provide a deeper understanding of the binding mechanism, which is essential for the rational optimization of lead compounds. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

The scaffold of this compound can serve as a starting point for the discovery of new, more potent, or selective compounds through in silico screening and virtual library design. nih.gov

Virtual Library Design involves computationally creating a large collection of derivatives by systematically modifying the parent structure. researchgate.net For the target compound, modifications could include:

Altering the substitution pattern on the phenyl ring.

Adding substituents to the pyrrolidine ring.

Replacing the pyrrolidine ring with other heterocyclic systems.

In Silico (or Virtual) Screening then uses high-throughput computational methods, primarily molecular docking, to evaluate this virtual library against a specific biological target. nih.gov This process rapidly filters thousands or millions of virtual compounds to identify a smaller, more manageable set of "hits" with predicted high binding affinity. These top-ranked candidates can then be prioritized for chemical synthesis and experimental testing, dramatically accelerating the drug discovery pipeline. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

| Polyvinylpyrrolidone |

| 4-hydroxy-l-proline |

| N-Boc-trans-4-tert-butyl-l-proline tert-butyl ester |

| N-Boc-trans-4-tert-butyl-l-proline |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate |

| (2R,4S)-2-[(1R)-1-{[(2,6-dimethoxyphenyl)carbonyl]amino}-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |

| 2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide |

| 3-methyl-2-(phenylamino)benzoic acid |

| 2-phenylcyclopropylmethylamine |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |

| 3,5-dibromopyridine |

| 3,5-dichloro-2,4,6-trifluoropyridine |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides |

| rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile |

| rel-(2R,3S)-5-(4-methylphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile |

Advanced Analytical Methodologies for Characterization of 2r 2 3,5 Difluorophenyl Pyrrolidine and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomer Separation

Chiral chromatography is an indispensable tool for the separation of enantiomers, allowing for the precise quantification of the enantiomeric purity of (2R)-2-(3,5-difluorophenyl)pyrrolidine. nih.govwvu.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose, relying on chiral stationary phases (CSPs) to achieve separation. jiangnan.edu.cnresearchgate.net

These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used in HPLC for their broad applicability and high enantioselectivity. researchgate.netresearchgate.net For GC analysis, cyclodextrin (B1172386) derivatives are commonly employed as CSPs, offering excellent resolution for volatile compounds. nih.gov

The development of a robust chiral separation method involves optimizing several parameters, including the choice of the chiral column, the composition of the mobile phase (for HPLC) or carrier gas and temperature program (for GC), and the flow rate. nih.govmdpi.com For instance, Supercritical Fluid Chromatography (SFC), a technique related to HPLC, has been successfully used to determine the enantiomeric excess of pyrrolidine (B122466) derivatives with high efficiency and short analysis times. google.com These methods are validated to ensure they are sensitive, specific, accurate, and precise for quantifying the unwanted enantiomer in the presence of the desired (2R) isomer. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol/Triethylamine (e.g., 97:3:0.1 v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm researchgate.net |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental formula of the molecule. jst-ud.vn

By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed chemical formula, HRMS can confirm the elemental composition of the parent molecule and its fragments. rsc.org Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to gently ionize the molecule, preserving its structure. jst-ud.vnrsc.org The resulting data provides definitive evidence for the molecular formula, complementing information from other analytical methods to ensure the correct structure has been synthesized. nih.gov

| Ion | Calculated m/z for [C₁₀H₁₂F₂N]⁺ | Measured m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 184.0932 | 184.0930 | -1.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most important technique for the detailed structural elucidation of organic molecules like this compound in solution. numberanalytics.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure, including atom connectivity and spatial relationships. jst-ud.vncore.ac.uk

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts, integration values, and coupling patterns of the signals for the phenyl and pyrrolidine rings allow for the initial assignment of the proton framework.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic). chemicalbook.com This provides a map of the carbon skeleton of the molecule.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the final structure by showing correlations between different nuclei. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule, such as linking the difluorophenyl ring to the pyrrolidine ring. jst-ud.vn

Together, these NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. researchgate.net

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2-H | ¹H | ~4.2 - 4.5 |

| Pyrrolidine CH₂ | ¹H | ~1.7 - 2.2 and ~3.0 - 3.4 |

| Aromatic C-H | ¹H | ~6.7 - 7.1 |

| Pyrrolidine C2 | ¹³C | ~60 - 65 |

| Pyrrolidine C3, C4, C5 | ¹³C | ~25 - 50 |

| Aromatic C-F | ¹³C | ~160 - 165 (with C-F coupling) |

| Aromatic C-H | ¹³C | ~102 - 115 (with C-F coupling) |

| Aromatic C-Pyrrolidine | ¹³C | ~145 - 150 (with C-F coupling) |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. soton.ac.uk It provides unequivocal proof of the absolute stereochemistry and detailed conformational information for chiral compounds like this compound. nih.govthieme-connect.de

For this technique to be successful, the compound must first be grown as a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a precise 3D map of the electron density within the crystal, from which the positions of all atoms can be determined with high precision. nih.gov

This method not only confirms the atom-to-atom connectivity but also provides several key pieces of information:

Absolute Configuration: For a chiral molecule, X-ray crystallography can determine its absolute configuration (R or S) without ambiguity, which is crucial for pharmaceutical applications. nih.govrsc.org

Conformation: The analysis reveals the preferred solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. nih.gov For the pyrrolidine ring, this would include determining its specific puckering, which is often an "envelope" or "twist" conformation. nih.govntu.ac.uk

The structural data obtained from X-ray crystallography is often considered the "gold standard" for structural proof. soton.ac.uk

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov |

| Space Group | Defines the specific symmetry elements within the crystal (e.g., P2₁). nih.gov |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. nih.gov |

| Bond Lengths & Angles | Precise measurements of distances and angles between bonded atoms. |

| Conformation Details | Torsional angles defining the puckering of the pyrrolidine ring (e.g., envelope). nih.govntu.ac.uk |

| Absolute Configuration | Unambiguous assignment of the stereocenter as R or S. nih.gov |

Future Directions and Emerging Research Avenues for 2r 2 3,5 Difluorophenyl Pyrrolidine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral pyrrolidines, including analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine, often relies on multi-step sequences that may involve harsh conditions, such as cryogenic temperatures (-78 °C), or costly chiral catalysts. google.com While effective, these methods can present challenges for large-scale production and environmental sustainability. Future research must prioritize the development of greener, more efficient, and cost-effective synthetic routes.

Key areas for development include:

Biocatalysis and Enzymatic Resolution: Employing enzymes such as lipases or ketoreductases for the asymmetric synthesis or resolution of intermediates could offer high enantioselectivity under mild, aqueous conditions, significantly reducing the environmental footprint.

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for streamlined scalability. This approach minimizes the handling of hazardous reagents and can lead to higher yields and purity.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could open new pathways for C-C bond formation under exceptionally mild conditions, potentially simplifying the construction of the pyrrolidine (B122466) ring or the introduction of the difluorophenyl moiety.

Table 1: Comparison of Synthetic Methodologies for Chiral 2-Arylpyrrolidines

| Metric | Conventional Methods | Future Sustainable Methods |

| Temperature | Often cryogenic (-78 °C to 0 °C) google.com | Ambient or slightly elevated |

| Reagents | Organometallics (e.g., Grignard), expensive chiral catalysts google.com | Biocatalysts, earth-abundant metal catalysts, light |

| Solvents | Anhydrous organic solvents (e.g., THF, Et2O) | Aqueous media, green solvents (e.g., 2-MeTHF) |

| Process | Batch processing | Continuous flow, recycle of undesired enantiomers nih.gov |

| Atom Economy | Moderate to low | High, especially with resolution/racemization cycles |

Exploration of Undiscovered Catalytic Reactivities and Stereoselectivities

(2R)-2-(3,5-Difluorophenyl)pyrrolidine is a direct precursor to Jørgensen-Hayashi-type organocatalysts, specifically diarylprolinol silyl (B83357) ethers. nih.govnih.gov These catalysts are renowned for their versatility, activating substrates through various modes like enamine, iminium ion, dienamine, and trienamine intermediates to facilitate a wide array of asymmetric transformations. nih.govrsc.org The 3,5-difluoro substitution pattern on the aryl ring can significantly modulate the catalyst's electronic properties, potentially leading to new levels of reactivity and selectivity.

Future research in this area should focus on:

Novel Cascade Reactions: The unique electronic nature of the 3,5-difluorophenyl group could enable the catalyst to orchestrate novel cascade or domino reactions, allowing for the rapid construction of complex molecular architectures with multiple stereocenters from simple starting materials. nih.gov

Asymmetric Cycloadditions: While diarylprolinol silyl ethers are known to catalyze cycloadditions, the specific properties of the 3,5-difluoro variant could unlock new reactivity patterns or improve selectivity in challenging [4+2], [3+2], or higher-order cycloadditions. rsc.org

Remote Stereocontrol: The catalyst's structure could be leveraged to achieve stereocontrol at positions remote from the primary reactive site, a significant challenge in asymmetric synthesis. This could be explored in reactions involving poly-unsaturated substrates. nih.gov

Activation of Unconventional Substrates: Research could target the activation of less reactive or previously incompatible substrate classes, expanding the scope of aminocatalysis beyond traditional aldehydes and ketones.

Table 2: Potential New Catalytic Applications for (2R)-2-(3,5-Difluorophenyl)pyrrolidinol-Derived Catalysts

| Reaction Class | Proposed Activation Mode | Potential Advantage of 3,5-Difluoro Group |

| Asymmetric [4+3] Cycloaddition | Dienamine / Trienamine | Enhanced LUMO-lowering effect on the dienamine, potentially increasing reactivity with oxyallyl cations. |

| Vinylogous Cascade Reactions | Iminium / Dienamine | Fine-tuned acidity/basicity of the catalyst may improve control over sequential additions. |

| Remote Functionalization of Polyenes | Trienamine / Polyenamine | Modified steric and electronic environment could enhance stereocontrol at the δ or ζ position. |

| Enantioselective Peroxidation | Iminium | Increased electrophilicity of the iminium ion could accelerate reactions with nucleophilic peroxides. researchgate.net |

Expansion into New Biological Target Classes and Chemical Biology Tools

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.govnih.gov For instance, the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key building block for Larotrectinib, a potent inhibitor of Tropomyosin receptor kinases (Trk). google.comnih.gov This precedent suggests that the this compound core is an excellent starting point for discovering new therapeutic agents.

Future avenues of investigation include:

Targeting Protein-Protein Interactions (PPIs): The rigid, three-dimensional nature of the pyrrolidine scaffold makes it ideal for designing molecules that can mimic key structural motifs (like alpha-helices or beta-turns) to disrupt disease-relevant PPIs.

Development of Epigenetic Modulators: Libraries derived from the core structure could be synthesized and screened against epigenetic targets such as histone deacetylases (HDACs) or methyltransferases, which are implicated in various cancers and other diseases.

Antimicrobial and Antifungal Agents: The pyrrolidine motif is present in compounds with antimicrobial properties. nih.gov Novel derivatives could be evaluated against drug-resistant bacterial and fungal strains, potentially targeting enzymes like chitin (B13524) synthase. nih.gov

Chemical Biology Probes: The presence of fluorine atoms provides a unique spectroscopic handle for ¹⁹F NMR studies. This allows for the development of chemical probes to study target engagement and binding modes within complex biological systems without the need for larger, more disruptive labels.

Table 3: Exploration of New Biological Applications

| Target Class | Rationale for Exploration | Potential Screening Methods |

| Matrix Metalloproteinases (MMPs) | Pyrrolidine derivatives have shown selective MMP inhibition. nih.gov | Enzyme inhibition assays (e.g., FRET-based). |

| Chitin Synthase | Spiro-pyrrolidine derivatives show promise as antifungal agents targeting this enzyme. nih.gov | In vitro enzyme activity assays, fungal growth inhibition assays. |

| Epigenetic Targets (e.g., HATs, HDACs) | The scaffold can be decorated to interact with cofactor binding sites or substrate channels. | Biochemical assays with recombinant enzymes, cell-based reporter assays. |

| GPCRs (e.g., orphan receptors) | The chiral core can serve as a template for generating diverse ligands for high-throughput screening. | Radioligand binding assays, functional assays (e.g., calcium flux, cAMP). |

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis

Emerging opportunities include:

Predictive Catalyst Design: Machine learning models, particularly graph neural networks (GNNs), can be trained on existing reaction data to predict the outcome (yield and enantioselectivity) of reactions using novel, untested catalyst derivatives. chemcopilot.comresearchgate.net This in silico screening allows researchers to prioritize the synthesis of only the most promising catalyst candidates, saving significant time and resources.

AI-Driven Retrosynthesis: Retrosynthesis platforms like IBM RXN for Chemistry can propose novel and efficient synthetic routes to complex derivatives of the title compound. preprints.org These tools, trained on millions of published reactions, can identify non-obvious disconnections and suggest greener or more cost-effective pathways. chemcopilot.com

Generative Models for Drug Discovery: AI can be used to design new molecules de novo. By defining desired properties (e.g., high binding affinity for a specific biological target, favorable ADME properties), generative models can propose novel derivatives of the this compound scaffold that have a higher probability of success in preclinical testing.

Reaction Condition Optimization: AI algorithms can analyze experimental data to predict optimal reaction conditions (e.g., temperature, solvent, co-catalyst) to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. researchgate.net

Table 4: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool or Approach | Potential Impact |

| Catalyst Development | Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) models. chemcopilot.com | Rapidly identify catalyst structures with superior stereoselectivity for a target reaction. |

| Synthetic Route Planning | Transformer-based retrosynthesis models (e.g., IBM RXN). preprints.org | Discover more efficient, sustainable, and scalable synthetic routes to the core scaffold and its derivatives. |